4-{[(4-bromo-2-methylphenoxy)acetyl]amino}benzamide
Overview
Description
This compound, also known as METHYL 4-(((2-BROMO-4-METHYLPHENOXY)ACETYL)AMINO)BENZOATE, has a linear formula of C17H16BrNO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A preparation method of a similar compound, 4-bromoacetyl-2-methyl benzoic acid methyl ester, involves several steps . The process starts with dissolving 4-bromo-2-methylbenzoic acid in methanol and carrying out an esterification reaction under the catalysis of sulfuric acid to generate a first intermediate compound . This compound then reacts with potassium vinylfluoroborate or vinylboric acid under the action of palladium catalysis to obtain a second intermediate compound . Finally, an alpha-halogenated ketone synthesis reaction is carried out on the second intermediate compound under the action of a halogenated reagent to obtain the 4-bromoacetyl-2-methyl benzoate .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCOC(=O)c1ccc(cc1)NC(=O)COc2ccc(cc2C)Br . The InChI representation is: InChI=1S/C18H18BrNO4/c1-3-23-18(22)13-4-7-15(8-5-13)20-17(21)11-24-16-9-6-14(19)10-12(16)2/h4-10H,3,11H2,1-2H3,(H,20,21) .Safety and Hazards
Properties
IUPAC Name |
4-[[2-(4-bromo-2-methylphenoxy)acetyl]amino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10-8-12(17)4-7-14(10)22-9-15(20)19-13-5-2-11(3-6-13)16(18)21/h2-8H,9H2,1H3,(H2,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNJSFHTSLYISG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.